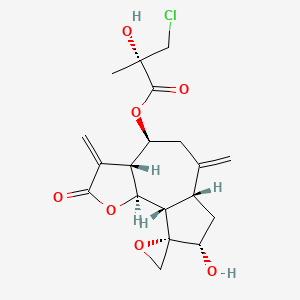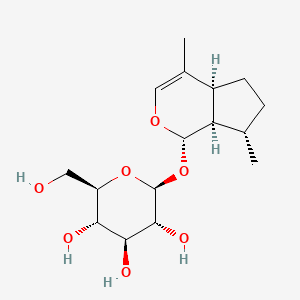![molecular formula C14H13N B1194995 6,7-Dihydro-5H-dibenz[c,e]azepine CAS No. 6672-69-1](/img/structure/B1194995.png)
6,7-Dihydro-5H-dibenz[c,e]azepine
Overview
Description
6,7-Dihydro-5H-dibenz[c,e]azepine is a heterocyclic compound that belongs to the class of dibenzazepines. It is characterized by a seven-membered ring fused to two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-dibenz[c,e]azepine can be achieved through several methods. One common approach involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process typically uses hydrogen over Raney nickel as a catalyst, resulting in the formation of 6,7-Dihydro-5H-dibenz[c,e]azepin-7-one, which is then reduced using lithium aluminium hydride to yield the desired compound .
Another method involves the reaction of o,o’-dibromoethyldiphenyl with ammonia or a photochemical route from N-benzyl-N-(2-iodobenzyl)amine. these methods often result in low yields .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and low yield of the synthetic routes. advancements in catalytic processes and reaction optimization may improve the feasibility of large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using lithium aluminium hydride to form different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride in ether is commonly used for reduction reactions.
Oxidation: Various oxidizing agents, such as potassium permanganate, can be employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and pharmacological properties .
Scientific Research Applications
6,7-Dihydro-5H-dibenz[c,e]azepine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have been studied for their potential pharmacological activities, including sympatholytic and α-adrenoblocking actions.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes involved in lipid metabolism, leading to hypolipidemic effects in rodents . The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-Dibenz[b,f]azepine:
10,11-Dihydro-5H-dibenz[b,f]azepine: This compound is structurally similar and has been studied for its pharmacological properties.
Uniqueness
6,7-Dihydro-5H-dibenz[c,e]azepine is unique due to its specific ring structure and the potential for various substitutions at different positions. This allows for the creation of a wide range of derivatives with diverse chemical and pharmacological properties .
Properties
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFQRCUSZETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985283 | |
| Record name | 6,7-Dihydro-5H-dibenzo[c,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6672-69-1 | |
| Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6672-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-dibenz(c,e)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-dibenzo[c,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,4aR,4bR,7R,9aR,10S,10aS)-4a-(hydroxymethyl)-1-methyl-8-methylenedodecahydro-1H-7,9a-methanobenzo[a]azulene-1,10-dicarboxylic acid](/img/structure/B1194928.png)


![2-[(1-methyl-5-tetrazolyl)thio]-N-(2-phenylphenyl)acetamide](/img/structure/B1194934.png)

